molecular formula C13H13BrO B11851000 1-Bromo-4-(1-methoxyethyl)naphthalene

1-Bromo-4-(1-methoxyethyl)naphthalene

Cat. No.: B11851000
M. Wt: 265.14 g/mol
InChI Key: VEWUOALUOCHEMM-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-methoxyethyl)naphthalene is an organic compound with the molecular formula C13H13BrO. This compound is a derivative of naphthalene, where a bromine atom is substituted at the first position and a 1-methoxyethyl group is substituted at the fourth position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(1-methoxyethyl)naphthalene can be synthesized through several methods. One common method involves the bromination of 4-(1-methoxyethyl)naphthalene using bromine in the presence of a catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-methoxyethyl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, amines, or thiols.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium cyanide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include 1-cyano-4-(1-methoxyethyl)naphthalene, 1-amino-4-(1-methoxyethyl)naphthalene, and 1-thio-4-(1-methoxyethyl)naphthalene.

    Oxidation Reactions: Products include 1-bromo-4-(1-formylethyl)naphthalene and 1-bromo-4-(1-carboxyethyl)naphthalene.

    Reduction Reactions: The major product is 4-(1-methoxyethyl)naphthalene.

Scientific Research Applications

1-Bromo-4-(1-methoxyethyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It is used in the study of biological pathways and interactions, particularly in the development of brominated compounds with potential biological activity.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the field of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-methoxyethyl)naphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic attack. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

1-Bromo-4-(1-methoxyethyl)naphthalene can be compared with other similar compounds such as:

    1-Bromo-4-methylnaphthalene: This compound lacks the methoxyethyl group, making it less reactive in certain nucleophilic substitution reactions.

    1-Bromo-2-(1-methoxyethyl)naphthalene: The position of the methoxyethyl group affects the compound’s reactivity and the types of reactions it can undergo.

    1-Chloro-4-(1-methoxyethyl)naphthalene: The substitution of bromine with chlorine alters the compound’s reactivity and the conditions required for its reactions.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields of research.

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

1-bromo-4-(1-methoxyethyl)naphthalene

InChI

InChI=1S/C13H13BrO/c1-9(15-2)10-7-8-13(14)12-6-4-3-5-11(10)12/h3-9H,1-2H3

InChI Key

VEWUOALUOCHEMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)Br)OC

Origin of Product

United States

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